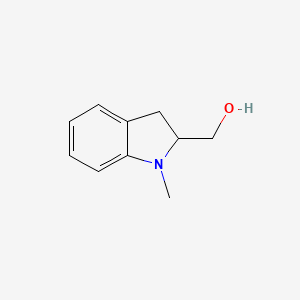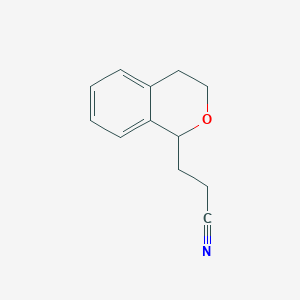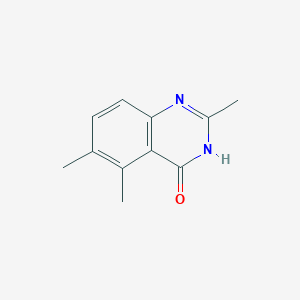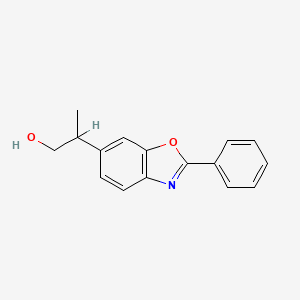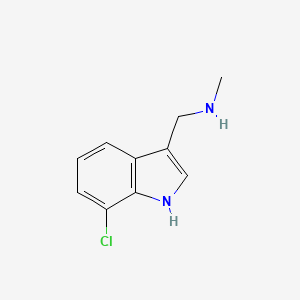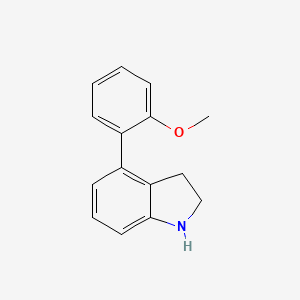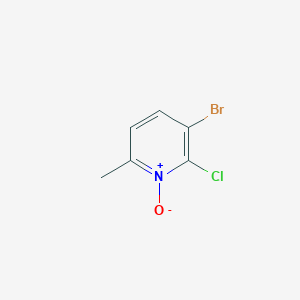
3-Bromo-2-chloro-6-methylpyridine 1-oxide
概要
説明
3-Bromo-2-chloro-6-methylpyridine N-oxide is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-methylpyridine 1-oxide typically involves the bromination and chlorination of 6-methylpyridine followed by oxidation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, bromine and chlorine are used as halogenating agents, while oxidizing agents such as hydrogen peroxide or peracids are employed for the oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the continuous addition of reagents and the maintenance of optimal temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-6-methylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its parent pyridine compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while substitution reactions can yield various substituted pyridines.
科学的研究の応用
3-Bromo-2-chloro-6-methylpyridine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Bromo-2-chloro-6-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its halogen atoms play a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
Uniqueness
3-Bromo-2-chloro-6-methylpyridine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical properties compared to its analogs. This functional group enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
特性
分子式 |
C6H5BrClNO |
|---|---|
分子量 |
222.47 g/mol |
IUPAC名 |
3-bromo-2-chloro-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5BrClNO/c1-4-2-3-5(7)6(8)9(4)10/h2-3H,1H3 |
InChIキー |
ZKOUSHLDGJJNJA-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C(=C(C=C1)Br)Cl)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

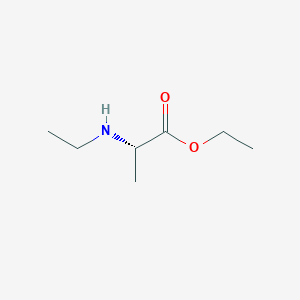
![7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione](/img/structure/B8586929.png)
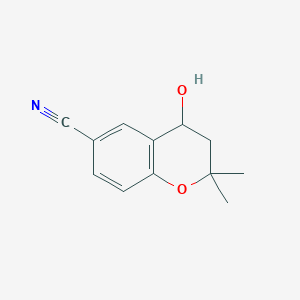
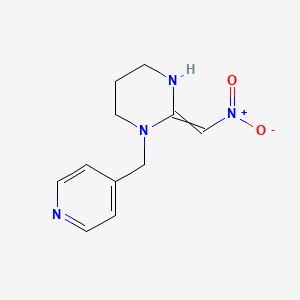
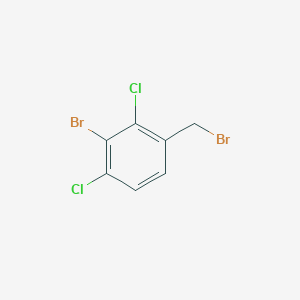
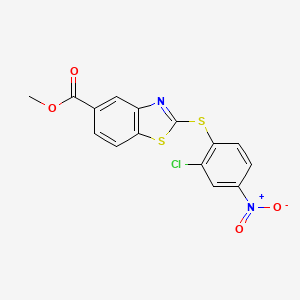
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B8586969.png)
